molecular formula C19H19NO3 B2913116 (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one CAS No. 896819-65-1

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one

Cat. No.: B2913116
CAS No.: 896819-65-1
M. Wt: 309.365
InChI Key: PCQSBAQWHVMLIY-YVLHZVERSA-N
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Description

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran core with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors One common method involves the formation of the benzofuran ring through a cyclization reactionSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzylidene group can be reduced to form saturated derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the benzylidene group may produce saturated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

Biologically, this compound exhibits significant activity against various pathogens due to its antibacterial and antiviral properties. It is also studied for its potential anti-tumor effects, making it a candidate for cancer research .

Medicine

In medicine, the compound’s pharmacological properties are investigated for developing new therapeutic agents. Its ability to interact with biological targets makes it a promising lead compound for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    Benzothiophene: A sulfur analog with similar biological activities.

    Coumarin: A structurally related compound with diverse pharmacological properties.

Uniqueness

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one is unique due to its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity. Its combination of a benzofuran core with dimethylamino, hydroxy, and benzylidene groups makes it a versatile compound for various applications.

Properties

IUPAC Name

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-12-6-4-5-7-13(12)10-17-18(22)14-8-9-16(21)15(11-20(2)3)19(14)23-17/h4-10,21H,11H2,1-3H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQSBAQWHVMLIY-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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